molecular formula C23H38N2O2 B11560189 4-(Hexadecanoylamino)benzamide

4-(Hexadecanoylamino)benzamide

Cat. No.: B11560189
M. Wt: 374.6 g/mol
InChI Key: GNELUUFZICWBAE-UHFFFAOYSA-N
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Description

4-(Hexadecanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hexadecanoyl (palmitoyl) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, as well as its high yield and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecanoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic bromides or alcohols.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Hexadecanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound’s effects are mediated through its binding to these enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-hexadecanoylbenzamide: Similar structure but lacks the amide group on the benzene ring.

    4-(Octadecanoylamino)benzamide: Similar structure with a longer alkyl chain.

Uniqueness

4-(Hexadecanoylamino)benzamide is unique due to its specific combination of a benzamide group and a hexadecanoyl chain, which imparts distinct physical and chemical properties. This combination can enhance its biological activity and industrial applicability compared to simpler benzamide derivatives .

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

4-(hexadecanoylamino)benzamide

InChI

InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-21-18-16-20(17-19-21)23(24)27/h16-19H,2-15H2,1H3,(H2,24,27)(H,25,26)

InChI Key

GNELUUFZICWBAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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